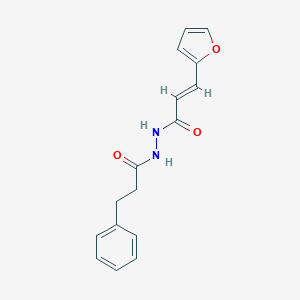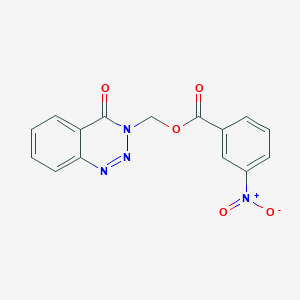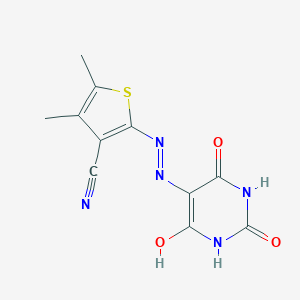
3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one: is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the 5th position and a 2-methylpropyl group at the 3rd position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure, such as a benzoxazoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
科学的研究の応用
Chemistry: 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, benzoxazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. They exhibit activity against a range of bacterial and fungal pathogens.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Benzoxazole-based drugs have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cell proliferation.
Industry: In the industrial sector, benzoxazole compounds are used as additives in polymers and dyes. They enhance the properties of materials, such as thermal stability and fluorescence.
作用機序
The mechanism of action of 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effect.
類似化合物との比較
Benzoxazole: The parent compound without the methyl and 2-methylpropyl substituents.
2-Methylbenzoxazole: A benzoxazole derivative with a methyl group at the 2nd position.
5-Methylbenzoxazole: A benzoxazole derivative with a methyl group at the 5th position.
Uniqueness: 3-isobutyl-5-methyl-1,3-benzoxazol-2(3H)-one is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a 2-methylpropyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
特性
IUPAC Name |
5-methyl-3-(2-methylpropyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)7-13-10-6-9(3)4-5-11(10)15-12(13)14/h4-6,8H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYUXWJZRUCEIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362436.png)



![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)






![1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one](/img/structure/B362488.png)
